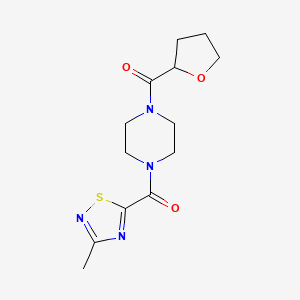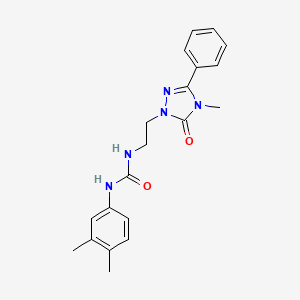
3-Amino-N-(3,4-dimethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-N-(3,4-dimethoxyphenyl)benzamide” is a crucial building block of many drug candidates . It has a molecular formula of C15H16N2O and an average mass of 240.300 Da .
Synthesis Analysis
The synthesis of “3-Amino-N-(3,4-dimethoxyphenyl)benzamide” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-Amino-N-(3,4-dimethoxyphenyl)benzamide” include the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in a microflow system .Applications De Recherche Scientifique
Hyperbranched Aromatic Polyimides Synthesis
Research into the development of hyperbranched aromatic polyimides presents a notable application involving related chemical structures to 3-Amino-N-(3,4-dimethoxyphenyl)benzamide. The study by Yamanaka, Jikei, and Kakimoto (2000) explores the preparation of hyperbranched polyamic acid methyl ester precursors from an isomeric mixture starting from 3,5-dimethoxyphenol. These precursors are then utilized to create hyperbranched aromatic polyimides, which exhibit solubility in common organic solvents and have significant applications in materials science due to their thermal stability and molecular weight characteristics (Yamanaka, Jikei, & Kakimoto, 2000).
Anticonvulsant Activity
A study conducted in 1987 by Robertson et al. explored the anticonvulsant activity of a compound structurally similar to 3-Amino-N-(3,4-dimethoxyphenyl)benzamide, demonstrating its efficacy in several animal models. This compound, following oral administration, showed significant potential in antagonizing seizures induced by maximal electroshock (MES) in mice. This research highlights the compound's pharmacological potential and its metabolic characteristics, including rapid N-acetylation, which could inform the development of new anticonvulsant therapies (Robertson et al., 1987).
Bischler-Napieralski Reaction in Organic Synthesis
The work of Browne, Skelton, and White (1981) on the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, leading to the synthesis of 3-arylmethylidene-4,5-dihydro-3H-pyrroles, includes the use of 3,4-dimethoxyphenyl derivatives. This research contributes to the field of organic synthesis, offering insights into cyclization reactions and the structural analysis of the resulting compounds. Such studies are fundamental for the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science (Browne, Skelton, & White, 1981).
Development of Organo-soluble Polyamides
Research by Bera et al. (2012) into the synthesis of organo-soluble polyamides from semifluorinated aromatic diamines, including 3,4-dimethoxyphenyl derivatives, highlights the versatility of these chemical structures in creating materials with enhanced solubility and thermal properties. These polyamides exhibit good solubility in a variety of organic solvents, high molecular weights, and promising mechanical and thermal properties, underscoring their potential for advanced material applications (Bera et al., 2012).
Mécanisme D'action
Target of Action
It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.
Mode of Action
It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel monoacylation by-products and consecutive diacylation by-products .
Biochemical Pathways
The compound is a crucial raw material and intermediate in the synthesis of many drug candidates , suggesting that it may be involved in a variety of biochemical pathways.
Result of Action
Given its role as a crucial building block of many drug candidates , it is likely that the compound has significant effects at the molecular and cellular levels.
Action Environment
It is known that the compound is synthesized in a continuous flow microreactor system , suggesting that the reaction conditions can be optimized for maximum yield and selectivity .
Propriétés
IUPAC Name |
3-amino-N-(3,4-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-7-6-12(9-14(13)20-2)17-15(18)10-4-3-5-11(16)8-10/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKFTKPJXGZWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(3,4-dimethoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2824101.png)

![1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2824104.png)






![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824113.png)



![N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2824121.png)